Cas no 2137687-87-5 (2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine)

2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine
- EN300-1114192
- 2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine
- 2137687-87-5
-
- インチ: 1S/C9H14N6/c1-3-7-4-8(14(2)12-7)6-15-11-5-9(10)13-15/h4-5H,3,6H2,1-2H3,(H2,10,13)
- InChIKey: IHNOTUICZRVQTO-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(=CC(CC)=N1)CN1N=CC(N)=N1
計算された属性
- せいみつぶんしりょう: 206.12799447g/mol
- どういたいしつりょう: 206.12799447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 74.6Ų
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114192-10g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 95% | 10g |
$5774.0 | 2023-10-27 | |
Enamine | EN300-1114192-1.0g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 1g |
$1500.0 | 2023-06-09 | ||
Enamine | EN300-1114192-0.05g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1114192-5g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 95% | 5g |
$3894.0 | 2023-10-27 | |
Enamine | EN300-1114192-0.5g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 95% | 0.5g |
$1289.0 | 2023-10-27 | |
Enamine | EN300-1114192-0.25g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 95% | 0.25g |
$1235.0 | 2023-10-27 | |
Enamine | EN300-1114192-1g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 95% | 1g |
$1343.0 | 2023-10-27 | |
Enamine | EN300-1114192-0.1g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 95% | 0.1g |
$1183.0 | 2023-10-27 | |
Enamine | EN300-1114192-10.0g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 10g |
$6450.0 | 2023-06-09 | ||
Enamine | EN300-1114192-2.5g |
2-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-2H-1,2,3-triazol-4-amine |
2137687-87-5 | 95% | 2.5g |
$2631.0 | 2023-10-27 |
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amineに関する追加情報
Compound CAS No. 2137687-87-5: 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine
The compound with CAS No. 2137687-87-5, known as 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol-4-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring and a triazole ring, both of which are heterocyclic aromatic systems. The presence of these rings contributes to the molecule's stability and reactivity, making it a valuable compound for various applications.
Pyrazole, a five-membered ring containing two nitrogen atoms, is known for its versatility in organic synthesis. In this compound, the pyrazole ring is substituted with an ethyl group at the 3-position and a methyl group at the 1-position. This substitution pattern enhances the molecule's electronic properties and makes it suitable for further functionalization. The methyl group at the 1-position also plays a crucial role in stabilizing the ring system through resonance effects.
The triazole ring in this compound is another key structural feature. Triazoles are five-membered rings containing three nitrogen atoms and are widely used in medicinal chemistry due to their ability to form hydrogen bonds and their stability under physiological conditions. In this case, the triazole ring is attached to the pyrazole ring via a methylene group (-CH₂-) at the 5-position of the pyrazole ring. This connection creates a rigid structure that can influence the molecule's bioavailability and pharmacokinetic properties.
Recent studies have highlighted the potential of 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl-2H-1,2,3-triazol4amine as a precursor for drug development. Its ability to undergo various chemical transformations makes it an ideal candidate for synthesizing bioactive molecules with specific therapeutic applications. For instance, researchers have explored its use in creating inhibitors for kinases and other enzymes involved in disease pathways.
In addition to its role in drug discovery, this compound has also been investigated for its potential in materials science. The combination of pyrazole and triazole rings provides opportunities for designing materials with unique electronic and optical properties. For example, derivatives of this compound have been studied for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The synthesis of CAS No. 2137687875 involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by its functionalization with an ethyl group and a methyl group. Subsequent steps involve coupling reactions to attach the triazole ring via a methylene bridge. These reactions require precise control over reaction conditions to ensure high yields and purity of the final product.
One of the most exciting developments in recent research is the exploration of this compound's biological activity. Studies have shown that it exhibits moderate inhibitory activity against certain enzymes, making it a promising lead compound for further optimization. Researchers are currently investigating ways to enhance its potency and selectivity through structural modifications.
In conclusion, CAS No. 2137687875, or 2-(3-Ethyl_1-methyl_1H-pyrazol_5_yl)methyl_2H_1_2_3-triazol4amine, is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structure and reactivity make it an invaluable tool for chemists and biologists alike as they continue to explore its diverse uses.
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